molecular formula C9H7ClN2 B2404770 7-Chloroisoquinolin-8-amine CAS No. 55766-90-0

7-Chloroisoquinolin-8-amine

Cat. No.: B2404770
CAS No.: 55766-90-0
M. Wt: 178.62
InChI Key: MNZMTNUGYPSZRQ-UHFFFAOYSA-N
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Description

7-Chloroisoquinolin-8-amine is a heterocyclic organic compound with the molecular formula C9H7ClN2. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 7th position and an amine group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroisoquinolin-8-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives . Another method involves the use of metal catalysts or catalyst-free processes in water, which offer a more environmentally friendly approach .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 7-Chloroisoquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

7-Chloroisoquinolin-8-amine has been extensively studied for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by inhibiting specific protein kinases and disrupting cellular signaling pathways. For example, derivatives of 7-chloroisoquinoline have demonstrated cytotoxic activity against various cancer cell lines, including leukemia and breast cancer cells, with submicromolar GI50 values reported in studies .
  • Antimalarial Properties : The compound exhibits promising antimalarial activity by inhibiting detoxification processes in malaria parasites. It has been shown to complex with ferriprotoporphyrin IX, essential for parasite survival . In vitro studies have demonstrated that certain derivatives possess excellent antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum .
  • Neuroprotection : There is emerging evidence suggesting that this compound may bind copper ions, potentially aiding in the dissolution of beta-amyloid plaques associated with Alzheimer's disease, thereby reducing neurotoxicity .

Biological Research

In biological contexts, this compound serves as a valuable tool for studying enzyme inhibition and protein interactions. Its unique structure allows researchers to explore its binding affinities and mechanisms of action against various biological targets .

Industrial Applications

The compound is also utilized in the production of dyes, pigments, and other industrial chemicals. Its chemical properties make it suitable for synthesizing more complex heterocyclic compounds that are essential in various industrial processes .

Comparative Analysis with Related Compounds

The table below summarizes the comparative applications and properties of this compound alongside similar compounds:

CompoundAnticancer ActivityAntimalarial ActivityNeuroprotective PotentialIndustrial Use
This compoundHighModeratePotentialYes
7-ChloroquinolineModerateHighLimitedYes
3-ChloroisoquinolineLowModerateNoneLimited

Case Study 1: Anticancer Activity

A study published in Nature evaluated a series of hydrazones derived from 7-chloroquinoline, which showcased substantial anticancer properties across multiple cell lines. The most active compounds exhibited GI50 values under 1 µM against several tumor types, highlighting the potential of these derivatives as effective anticancer agents .

Case Study 2: Antimalarial Efficacy

Research conducted on novel derivatives of this compound revealed significant antimalarial activity against resistant strains of Plasmodium falciparum. One derivative demonstrated an IC50 value of approximately 9.79 nM against chloroquine-resistant strains, indicating its potential as a lead candidate for antimalarial drug development .

Mechanism of Action

The mechanism of action of 7-Chloroisoquinolin-8-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound can inhibit the activity of certain enzymes or proteins, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 7-Chloroisoquinolin-8-amine is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Biological Activity

7-Chloroisoquinolin-8-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a chlorine atom at the seventh position and an amino group at the eighth position. This unique substitution pattern enhances its chemical reactivity and biological activity compared to similar compounds.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Reduction Reactions : Converting nitro derivatives using reducing agents.
  • Amination : Reaction of chloroisoquinoline derivatives with amines.
  • Cyclization : Formation through cyclization reactions involving precursors with suitable functional groups.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been explored as a lead compound for developing new antimicrobial drugs, particularly against resistant strains of bacteria.

Anticancer Activity

The compound has demonstrated promising anticancer activity across various cancer cell lines. Notably, it has been evaluated against the NCI 60-cell panel, where it exhibited cytotoxic effects with submicromolar GI50 values against multiple tumor types, including leukemia, breast cancer, and colon cancer .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)24.5
HCT-116 (Colon)21.3
HeLa (Cervical)30.0

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds related to the isoquinoline structure. For instance, derivatives have shown inhibition against viruses like H5N1 and have been suggested for further exploration in the context of COVID-19 .

Case Studies

  • Anticancer Efficacy : In a study evaluating various hydrazones derived from quinoline structures, this compound derivatives exhibited potent cytotoxicity against a wide range of cancer cell lines, demonstrating their potential as novel anticancer agents .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial activity of several isoquinoline derivatives, including this compound, showing effective inhibition against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Chlorine Substitution : The chlorine atom at position seven enhances lipophilicity and may improve interaction with biological targets.
  • Amino Group : The presence of the amino group contributes to its reactivity and ability to form hydrogen bonds with biomolecules.

Comparison with Similar Compounds

Compound NameKey Features
Isoquinolin-8-amineLacks chlorine at the 7th position
7-Methoxyisoquinolin-8-amineContains methoxy instead of chlorine
6-Bromoisoquinolin-8-amineHas bromine at the 6th position

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-chloroisoquinolin-8-amine, and how can reaction conditions be systematically optimized?

  • Begin with precursor selection (e.g., halogenated isoquinoline derivatives) and evaluate coupling reactions (e.g., Buchwald-Hartwig amination).
  • Optimize parameters like temperature (60–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd-based catalysts) using Design of Experiments (DoE) to identify critical variables .
  • Validate purity via HPLC (>95%) and characterize intermediates via 1^1H/13^{13}C NMR.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Use X-ray crystallography to resolve the 3D structure, focusing on the chloro and amine substituents’ spatial arrangement.
  • Complement with NMR spectroscopy (e.g., 1^1H, 13^{13}C, DEPT-135) to verify proton environments and carbon hybridization states .
  • Quantify purity via LC-MS (electrospray ionization) and elemental analysis (C, H, N within ±0.3% theoretical values).

Q. What experimental protocols are recommended for assessing the compound’s stability under varying storage conditions?

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling.
  • Monitor degradation via HPLC-UV (λ = 254 nm) and FT-IR to detect hydrolysis or oxidation byproducts.
  • Use Arrhenius modeling to extrapolate shelf-life under standard lab conditions (25°C) .

Advanced Research Questions

Q. How can contradictions in spectroscopic or reactivity data for this compound derivatives be resolved?

  • Perform multivariate analysis (e.g., PCA) to distinguish experimental noise from structural anomalies.
  • Cross-validate findings using alternative techniques (e.g., compare X-ray data with DFT-optimized geometries).
  • Replicate disputed reactions under inert atmospheres to rule out oxygen/moisture interference .

Q. What computational strategies are effective in predicting the reactivity and electronic properties of this compound?

  • Apply DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces.
  • Simulate reaction pathways (e.g., transition state analysis using NEB methods) to identify kinetic barriers.
  • Validate with experimental kinetic data (e.g., Eyring plots) to refine computational models .

Q. How should researchers design assays to evaluate the biological activity of this compound while minimizing false positives?

  • Implement counter-screening against known off-targets (e.g., kinase panels) and use orthogonal assays (e.g., SPR and cellular thermal shift assays).
  • Apply strict statistical thresholds (e.g., p < 0.01, Bonferroni correction) to mitigate Type I errors.
  • Include negative controls (e.g., scaffold analogs lacking the chloro group) to isolate structure-activity relationships .

Q. What methodologies are recommended for analyzing conflicting data in catalytic applications of this compound metal complexes?

  • Use in situ XAFS or EXAFS to monitor metal-ligand coordination dynamics during catalysis.
  • Compare turnover frequencies (TOF) under standardized conditions (e.g., substrate concentration, pH).
  • Reconcile discrepancies by isolating intermediate species via stopped-flow UV-Vis or cryo-trapping .

Q. Methodological Best Practices

Q. How should researchers document synthetic procedures to ensure reproducibility and compliance with journal guidelines?

  • Follow STRIDE criteria (Samples, Temperature, Reagents, Instrumentation, Duration, Environment) in experimental write-ups.
  • Report yields as isolated masses (dry basis) and include 19^{19}F NMR or HRMS data for fluorinated analogs.
  • Deposit raw spectra and crystallographic data in public repositories (e.g., Cambridge Crystallographic Data Centre) .

Q. What statistical approaches are appropriate for validating hypotheses in structure-property studies of this compound?

  • Use Bayesian inference to quantify uncertainty in parameter estimates (e.g., substituent effects on solubility).
  • Apply cluster analysis to group compounds by reactivity profiles (e.g., k-means with Euclidean distances).
  • Validate models via leave-one-out cross-validation or bootstrapping .

Q. How can interdisciplinary collaboration enhance the study of this compound’s applications in materials science?

  • Partner with computational chemists to model charge-transfer properties for organic electronics.
  • Collaborate with microbiologists to assess antimicrobial mechanisms using transcriptomic profiling.
  • Integrate findings into open-access databases (e.g., PubChem) with standardized metadata .

Properties

IUPAC Name

7-chloroisoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZMTNUGYPSZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 9.5 g. of 7-chloro-8-nitroisoquinoline, and 14.4 g. of zinc and 48 ml. of acetic acid in 450 ml. of ethanol and 70 ml. of water is heated on a steam bath for five minutes. The reaction mixture is cooled, made alkaline with aqueous ammonium hydroxide and extracted with ethyl acetate. The ethyl acetate is removed from the extract in vacuo to give, as the residue, 8-amino-7-chloroisoquinoline.
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